![molecular formula C11H12O4 B1597505 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 41234-23-5](/img/structure/B1597505.png)
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Overview
Description
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, also known as DBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBO is a bicyclic compound that has a unique structure and properties, which make it an interesting subject of study.
Scientific Research Applications
Synthesis of Ivabradine and Its Derivatives
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: is a key intermediate in the synthesis of Ivabradine , a drug used for the treatment of chronic heart failure and stable angina pectoris . The compound’s structure allows for the formation of Ivabradine through a series of chemical reactions, including cyclization and functional group transformations.
Enzymatic Synthesis Research
The compound has been the subject of enzymatic synthesis research, where it serves as a substrate for enzyme-catalyzed reactions. This research could lead to more efficient and environmentally friendly synthetic routes for complex organic molecules .
properties
IUPAC Name |
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-6-3-8(11(12)13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPWCJZOCLQJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CC2=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372951 | |
Record name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
CAS RN |
41234-23-5 | |
Record name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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